molecular formula C7H5FO2 B14310368 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one CAS No. 112158-72-2

6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one

Cat. No.: B14310368
CAS No.: 112158-72-2
M. Wt: 140.11 g/mol
InChI Key: WJBHWHHWPQLAQB-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxabicyclo[222]octa-5,7-dien-3-one is a unique bicyclic compound characterized by its fluorine substitution and oxabicyclo structure

Preparation Methods

The synthesis of 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

Scientific Research Applications

6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, leading to its observed biological effects. The oxabicyclo structure contributes to the compound’s stability and unique reactivity profile.

Properties

CAS No.

112158-72-2

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

IUPAC Name

6-fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one

InChI

InChI=1S/C7H5FO2/c8-5-3-4-1-2-6(5)10-7(4)9/h1-4,6H

InChI Key

WJBHWHHWPQLAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC1C(=O)O2)F

Origin of Product

United States

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